molecular formula C25H22Cl2N4O4 B297514 2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

Katalognummer B297514
Molekulargewicht: 513.4 g/mol
InChI-Schlüssel: BXOAPWJANMTFIJ-CCVNUDIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide, commonly known as DCA, is a small molecule that has been extensively studied for its potential therapeutic effects in various diseases. DCA is a derivative of a naturally occurring compound called dichloroacetate, which has been used for decades as a treatment for metabolic disorders. In recent years, DCA has gained attention for its potential as a cancer treatment, as well as its effects on other diseases such as Alzheimer's and Parkinson's.

Wirkmechanismus

DCA's mechanism of action involves its ability to inhibit PDK, which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is a key enzyme involved in the conversion of pyruvate to acetyl-CoA, which is a crucial step in cellular metabolism. By inhibiting PDK, DCA increases the activity of PDH, leading to a shift in cellular metabolism towards oxidative phosphorylation. This shift in metabolism causes cancer cells to undergo apoptosis, while normal cells are largely unaffected.
Biochemical and Physiological Effects:
DCA has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels) in tumors, and the modulation of the immune system. Additionally, DCA has been shown to improve mitochondrial function and increase ATP production in cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DCA in lab experiments is its relatively low cost and ease of synthesis. Additionally, DCA has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its potential therapeutic effects. However, one limitation of using DCA in lab experiments is its potential toxicity, particularly at high doses. Additionally, DCA's mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Zukünftige Richtungen

There are several future directions for research on DCA, including its potential as a cancer treatment in combination with other therapies, its effects on other diseases such as Alzheimer's and Parkinson's, and its potential use as a metabolic modulator in sports performance. Additionally, further research is needed to fully understand DCA's mechanism of action and its effects on different cell types and tissues.

Synthesemethoden

DCA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several chemical reactions, including the condensation of 2,4-dichlorophenol with ethyl oxalyl chloride, followed by a hydrazine reaction to form the hydrazide intermediate. The final step involves the condensation of the hydrazide intermediate with 2-(3-chloro-2-hydroxypropyl)benzaldehyde to form DCA.

Wissenschaftliche Forschungsanwendungen

DCA has been extensively studied in preclinical and clinical trials for its potential as a cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the mitochondrial enzyme pyruvate dehydrogenase kinase (PDK), which leads to a shift in cellular metabolism towards oxidative phosphorylation. This shift in metabolism causes cancer cells to undergo apoptosis, while normal cells are largely unaffected.

Eigenschaften

Produktname

2-(2-{3-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide

Molekularformel

C25H22Cl2N4O4

Molekulargewicht

513.4 g/mol

IUPAC-Name

N//'-[(E)-[3-[2-(3,5-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C25H22Cl2N4O4/c1-2-16-6-8-20(9-7-16)30-24(33)25(34)31-28-14-17-4-3-5-22(10-17)35-15-23(32)29-21-12-18(26)11-19(27)13-21/h3-14H,2,15H2,1H3,(H,29,32)(H,30,33)(H,31,34)/b28-14+

InChI-Schlüssel

BXOAPWJANMTFIJ-CCVNUDIWSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl

SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Kanonische SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.